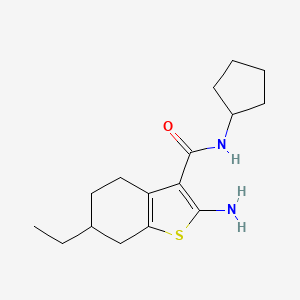

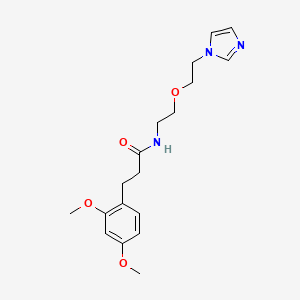

![molecular formula C13H13ClN2O5 B2515693 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 30741-87-8](/img/structure/B2515693.png)

3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves the creation of derivatives with potential biological activity. For instance, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized, characterized by various spectroscopic techniques, and their crystal structure was confirmed through X-ray analysis . Similarly, the synthesis of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives was performed, and these compounds were evaluated for their angiotensin converting enzyme (ACE) inhibitory activities . Another related synthesis produced 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, with the structure confirmed by single-crystal X-ray analysis . Lastly, the enantioselective synthesis of both enantiomers of a neuroexcitant compound was described, showcasing the preparation of enantiomerically pure derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray analysis played a significant role in confirming the crystal structure of the synthesized compounds, as seen in the study of methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate . The crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed two crystallographically unique molecules forming a hydrogen-bonded dimer, which is typical for carboxylic acid groups in the solid state . These structural insights are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require regiospecific processes, as demonstrated in the synthesis of the pyrazol-propionic acid derivatives . The enantioselective synthesis of neuroexcitant analogues also involves specific reactions to achieve high enantiomeric excess, such as the coupling of a glycine derivative with an isoxazolinone . These reactions are carefully designed to produce the desired derivatives with the correct stereochemistry and functional groups necessary for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points and elemental composition, were characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy . These properties are indicative of the purity and identity of the synthesized compounds. The antiproliferative and antimicrobial activities of these compounds were evaluated, showing significant effects against various cancer cell lines and microorganisms . The ACE inhibitory activities of the imidazolidine derivatives were also assessed, with some compounds showing potent in vitro activities .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid and its derivatives have been the subject of extensive research, particularly focusing on their synthesis and structural properties. Patel et al. (2013) synthesized derivatives of the compound that exhibited promising properties for potential applications in anti-cancer and HIV treatments (Patel et al., 2013). Kumarasinghe et al. (2009) emphasized the regiospecific synthesis of the compound, revealing the importance of crystallographic analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Novel Triazafulvalene Systems

Uroš Uršič and colleagues (2010) explored the synthesis of compounds related to 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, leading to the discovery of a new triazafulvalene system (Uršič et al., 2010). This system could have implications for various fields, including materials science and molecular engineering.

Antiproliferative and Antimicrobial Properties

There is substantial interest in the bioactive properties of derivatives of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid. Pantelić et al. (2021) synthesized novel organotin(IV) carboxylate compounds with derivatives of the acid and evaluated their antiproliferative properties on various human cancer cell lines, showing promising results (Pantelić et al., 2021). Additionally, Viji et al. (2020) analyzed the antimicrobial activity of a bioactive molecule derived from the compound, highlighting its potential in antimicrobial treatment strategies (Viji et al., 2020).

Structural and Spectroscopic Analysis

Research has also delved into the more fundamental aspects of 3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid derivatives, focusing on their structural and spectroscopic characteristics. For instance, Trilleras et al. (2005) studied the crystal structures and hydrogen-bonded chains of certain derivatives, contributing valuable insights into their molecular geometries and interactions (Trilleras et al., 2005).

Eigenschaften

IUPAC Name |

3-[4-(5-chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O5/c1-21-9-3-2-7(14)6-8(9)13(5-4-10(17)18)11(19)15-12(20)16-13/h2-3,6H,4-5H2,1H3,(H,17,18)(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQBJNPEPVHUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(C(=O)NC(=O)N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

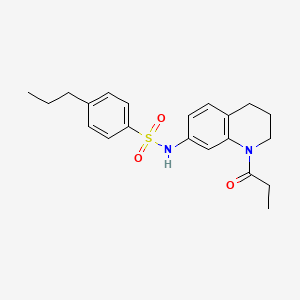

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

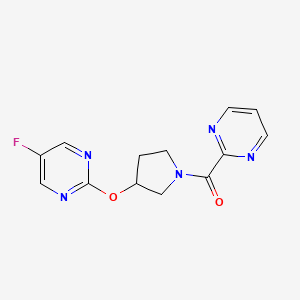

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)